Physicochemical properties of (butan-2-yl)(1H-imidazol-2-ylmethyl)amine
Physicochemical properties of (butan-2-yl)(1H-imidazol-2-ylmethyl)amine
An In-Depth Technical Guide to the Physicochemical Properties of (Butan-2-yl)(1H-imidazol-2-ylmethyl)amine: Implications for Drug Discovery and Development
Introduction: Unveiling a Potential Pharmacophore
(Butan-2-yl)(1H-imidazol-2-ylmethyl)amine is a small molecule featuring a key imidazole heterocycle linked to a secondary amine with a butyl substituent. The imidazole ring is a common motif in medicinal chemistry, present in numerous approved drugs due to its ability to participate in hydrogen bonding and act as a proton donor or acceptor. The secondary amine provides a basic center, influencing the molecule's ionization state at physiological pH. Understanding the physicochemical properties of this compound is paramount for any research into its potential as a therapeutic agent, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
This technical guide provides a comprehensive overview of the predicted physicochemical properties of (butan-2-yl)(1H-imidazol-2-ylmethyl)amine and outlines detailed, field-proven experimental protocols for their determination. As a self-validating framework, this guide is designed for researchers, scientists, and drug development professionals to not only understand the foundational characteristics of this molecule but also to provide a practical roadmap for its empirical evaluation.
Chemical Identity and Structural Features
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IUPAC Name: (butan-2-yl)(1H-imidazol-2-ylmethyl)amine
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Molecular Formula: C₈H₁₅N₃
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Molecular Weight: 153.23 g/mol
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Chemical Structure:
Predicted Physicochemical Profile: A Starting Point for Characterization
Table 1: Predicted Physicochemical Properties of (butan-2-yl)(1H-imidazol-2-ylmethyl)amine
| Property | Predicted Value/Range | Rationale and Implications for Drug Development |
| pKa (most basic) | 8.5 - 9.5 | The secondary amine is expected to be the most basic center. A pKa in this range indicates that the molecule will be predominantly protonated and positively charged at physiological pH (7.4), which can enhance aqueous solubility but may reduce membrane permeability.[1][2] |
| cLogP | 1.0 - 2.0 | This predicted range for the octanol-water partition coefficient suggests a moderate lipophilicity. An optimal logP is crucial for balancing aqueous solubility and membrane permeability, which are key determinants of oral bioavailability.[3][4][5][6] |
| Aqueous Solubility | Moderate to High | The presence of multiple nitrogen atoms capable of hydrogen bonding, coupled with the expected protonation at physiological pH, suggests good aqueous solubility. However, the butyl group contributes to its lipophilicity, which could limit its solubility at higher concentrations.[7][8][9] |
| Topological Polar Surface Area (TPSA) | ~60 Ų | Based on similar structures, the TPSA is likely to be in a range that is favorable for good oral absorption.[10][11] |
Disclaimer: The values presented in Table 1 are computational predictions and estimations based on structurally related compounds. Experimental verification is essential for accurate characterization.
Methodologies for Experimental Determination: A Practical Guide
To establish a definitive physicochemical profile, rigorous experimental evaluation is necessary. The following sections detail standard, robust protocols for determining the key properties of (butan-2-yl)(1H-imidazol-2-ylmethyl)amine.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa values of the ionizable groups (the imidazole ring and the secondary amine) are critical for understanding the molecule's charge state at different pH values. Potentiometric titration is a reliable and widely used method for this determination.[12][13]
Experimental Protocol:
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Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of (butan-2-yl)(1H-imidazol-2-ylmethyl)amine in deionized water to a known concentration (e.g., 10 mM). If aqueous solubility is limited, a co-solvent system (e.g., water-methanol) can be used, though this will yield an apparent pKa.
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Titrant Preparation: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
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Instrumentation and Calibration: Use a calibrated pH meter with a glass electrode. Calibrate the instrument using standard buffers (e.g., pH 4.0, 7.0, and 10.0) before starting the titration.
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Titration Procedure:
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Place the analyte solution in a thermostatted beaker with a magnetic stirrer.
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Immerse the pH electrode in the solution.
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Incrementally add the standardized HCl solution and record the pH after each addition, allowing the reading to stabilize.
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Continue the titration past the equivalence points.
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Repeat the titration in the reverse direction using the standardized NaOH solution.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points can be determined from the maxima of the first derivative of the titration curve.
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination.
Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method
The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and potential for oral absorption. The shake-flask method followed by HPLC analysis is the gold standard for logP determination.[14]
Experimental Protocol:
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Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.
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Sample Preparation: Prepare a stock solution of (butan-2-yl)(1H-imidazol-2-ylmethyl)amine in the aqueous phase at a known concentration.
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Partitioning:
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Add a known volume of the stock solution to a flask.
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Add an equal volume of the pre-saturated n-octanol.
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Seal the flask and shake it vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to reach equilibrium.
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Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
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Quantification:
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Carefully sample both the aqueous and the octanol phases.
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Determine the concentration of the compound in each phase using a validated HPLC-UV method. A calibration curve should be prepared for accurate quantification.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter that affects drug dissolution and absorption. Both kinetic and thermodynamic solubility assays are valuable in different stages of drug discovery.[7][8][9][15][16]
Thermodynamic (Equilibrium) Solubility Assay:
This method measures the saturation concentration of a compound under equilibrium conditions and is considered the most accurate measure of solubility.
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Sample Preparation: Add an excess amount of solid (butan-2-yl)(1H-imidazol-2-ylmethyl)amine to a known volume of buffer (e.g., PBS at pH 7.4) in a sealed vial.
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Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
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Quantification: Determine the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method such as HPLC-UV or LC-MS.
Kinetic Solubility Assay:
This high-throughput method measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates from an aqueous buffer. It is useful for early-stage screening.[7][8][15]
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Sample Preparation: Prepare a high-concentration stock solution of the compound in DMSO.
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Assay: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer in a microplate well.
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Incubation and Detection: Shake the plate for a short period (e.g., 1-2 hours) at a constant temperature. The concentration at which precipitation occurs can be detected by methods such as nephelometry (light scattering) or by analyzing the clear supernatant after filtration/centrifugation.[7][8][9]
The Role of Physicochemical Properties in Drug Development
The experimentally determined physicochemical properties of (butan-2-yl)(1H-imidazol-2-ylmethyl)amine will provide critical insights into its potential as a drug candidate. These properties are interconnected and influence various aspects of the drug development process.
Relationship between Physicochemical Properties and Drug Development Milestones
Caption: Interplay of physicochemical properties in drug development.
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Absorption: The interplay between pKa, logP, and solubility will largely determine the oral bioavailability of the compound. A favorable balance is required for the molecule to dissolve in the gastrointestinal fluids and then permeate the intestinal membrane.
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Distribution: The lipophilicity (logP) will influence how the compound distributes into different tissues and organs. Highly lipophilic compounds may accumulate in fatty tissues, while more polar compounds may be restricted to the bloodstream.
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Formulation: The aqueous solubility will be a key factor in developing a suitable dosage form. Poorly soluble compounds often require complex formulations to achieve therapeutic concentrations.
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Toxicity: Physicochemical properties can also provide early warnings of potential toxicity. For instance, high lipophilicity can sometimes be associated with off-target effects and metabolic liabilities.
Conclusion
(Butan-2-yl)(1H-imidazol-2-ylmethyl)amine presents an interesting scaffold for further investigation in drug discovery. While computational predictions offer a preliminary assessment, a thorough experimental characterization of its physicochemical properties is indispensable. The protocols and framework provided in this guide offer a robust starting point for researchers to generate the critical data needed to evaluate the therapeutic potential of this and structurally related molecules. By systematically determining and understanding its pKa, logP, and solubility, the scientific community can make informed decisions about its progression through the drug development pipeline.
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